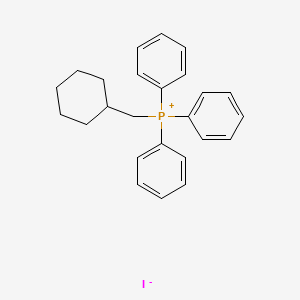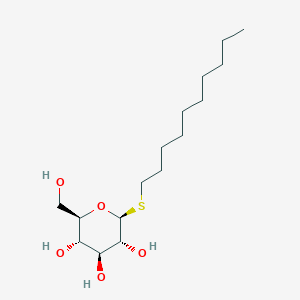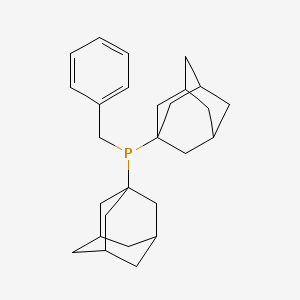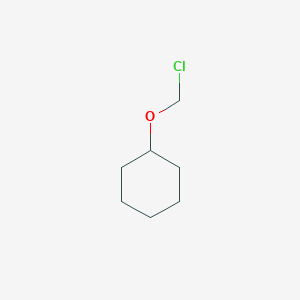
Tetrakis(trichlorosilylethyl)silane
描述
Tetrakis(trichlorosilylethyl)silane is an organosilicon compound with the molecular formula C8H16Cl12Si5. It is a member of the organochlorosilane family, characterized by the presence of silicon atoms bonded to organic groups and chlorine atoms. This compound is known for its high reactivity and is used in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(trichlorosilylethyl)silane can be synthesized through the reaction of silicon tetrachloride with ethylene in the presence of a catalyst. The reaction typically involves the following steps:
Reaction of Silicon Tetrachloride with Ethylene: Silicon tetrachloride (SiCl4) is reacted with ethylene (C2H4) in the presence of a catalyst such as copper to form this compound.
Purification: The resulting product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where silicon tetrachloride and ethylene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale distillation columns .
化学反应分析
Types of Reactions: Tetrakis(trichlorosilylethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: this compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.
Condensation Reactions: Catalysts such as acids or bases are used to promote condensation reactions.
Major Products Formed:
Substitution Reactions: Substituted organosilicon compounds with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Polymeric siloxanes and silanes.
科学研究应用
Tetrakis(trichlorosilylethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of tetrakis(trichlorosilylethyl)silane involves the reactivity of the trichlorosilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The compound can also act as a cross-linking agent, forming three-dimensional networks in polymeric materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different substituents.
Tetrakis(trimethylsilyloxy)silane: Used in similar applications but has different functional groups.
Tetrakis(trichlorosilyl)methane: Shares the trichlorosilyl groups but has a different central atom.
Uniqueness: Tetrakis(trichlorosilylethyl)silane is unique due to its specific combination of trichlorosilyl groups and ethyl groups attached to a central silicon atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
属性
IUPAC Name |
tetrakis(2-trichlorosilylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQRTQAKSJQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl12Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474904 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67776-46-9 | |
| Record name | [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)
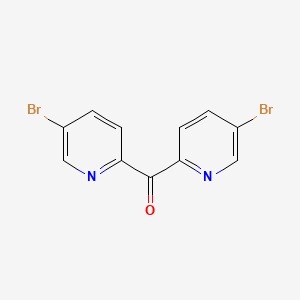

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
